molecular formula C18H14FN3O2 B11386042 N-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11386042
M. Wt: 323.3 g/mol
InChI Key: AAYVFJDPWHJDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a small molecule with a molecular formula of C18H14FN3O2 and a molecular weight of 323.33 g/mol. This chemical features a pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound is supplied as a dry powder and is characterized by a LogP of 2.359, one hydrogen bond donor, two hydrogen bond acceptors, and a polar surface area of 61, which influence its bioavailability and membrane permeability . Compounds based on the 4-oxo-1,4-dihydropyridazine-3-carboxamide structure are of significant interest in early-stage drug discovery for the development of novel therapeutic agents. Research into analogous structures has identified potential for carbonic anhydrase inhibition, which is a validated target for conditions such as glaucoma, epilepsy, and tumors . Furthermore, related derivatives have been investigated as novel anti-inflammatory agents for treating acute lung injury and sepsis, working by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize it as a key building block or intermediate in synthetic chemistry, a candidate for high-throughput screening campaigns, or a starting point for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14FN3O2/c1-12-5-4-6-13(11-12)22-10-9-16(23)17(21-22)18(24)20-15-8-3-2-7-14(15)19/h2-11H,1H3,(H,20,24)

InChI Key

AAYVFJDPWHJDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Acid Chloride Route

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM) at 0–5°C to form the acid chloride. Subsequent reaction with 2-fluoroaniline in the presence of a base (e.g., triethylamine, pyridine) yields the final product.

Optimized Conditions:

  • Chlorinating Agent: SOCl₂ (2.2 equiv, 0°C, 2 h)

  • Amine Coupling: 2-Fluoroaniline (1.1 equiv), pyridine (1.5 equiv), DCM, room temperature, 12 h

  • Yield: 70–80%

Direct Coupling Using Activating Agents

Carbodiimide-based reagents (e.g., EDC, DCC) facilitate direct amidation without isolating the acid chloride. For instance, 1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is reacted with 2-fluoroaniline using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

Optimized Conditions:

  • Activating Agent: DCC (1.5 equiv), DMAP (0.1 equiv)

  • Solvent: THF, 0°C to room temperature, 24 h

  • Yield: 60–70%

Multi-Step Convergent Synthesis

A convergent approach assembles the pyridazine core and aromatic substituents separately before coupling. This method is advantageous for introducing sterically hindered groups:

  • Synthesis of 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbonyl Chloride:

    • Prepared via cyclization and chlorination as described in Sections 1 and 2.1.

  • Preparation of 2-Fluoroaniline Derivatives:

    • Commercial 2-fluoroaniline is often used directly, but substituents can be modified via nitration/reduction or halogenation.

  • Coupling Reaction:

    • The acid chloride is reacted with 2-fluoroaniline in anhydrous DCM under nitrogen atmosphere.

Advantages:

  • Enables modular substitution patterns

  • Facilitates purification at each stage

Limitations:

  • Lower overall yield (50–60%) due to multiple steps

Solvent and Catalytic Optimization

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO): Enhance cyclization rates but may lead to side reactions.

  • Ethereal Solvents (THF, DCM): Preferred for amidation due to inertness and easy removal.

Catalytic Additives

  • DMAP: Accelerates amidation by stabilizing the reactive intermediate.

  • Triethylamine: Neutralizes HCl generated during acid chloride formation.

Analytical Validation and Characterization

Synthetic batches are validated using:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine H-5), 7.45–7.12 (m, 8H, aromatic H), 2.35 (s, 3H, CH₃).

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C₁₈H₁₅FN₃O₂: 324.1147; Found: 324.1143.

  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Hydrazone CyclizationCyclization → Hydrolysis → Amidation65–80%High purity, scalableRequires harsh chlorination conditions
Direct CouplingCarbodiimide-mediated amidation60–70%Mild conditions, no acid chlorideLower yield, costly reagents
Convergent SynthesisModular assembly50–60%Flexibility in substitutionMulti-step, time-intensive

Industrial-Scale Considerations

For kilogram-scale production, the acid chloride route is preferred due to:

  • Cost-Effectiveness: SOCl₂ is inexpensive compared to carbodiimides.

  • Ease of Purification: Acid chlorides are easily isolated via filtration.

  • Process Safety: Reactions are conducted under controlled temperatures to avoid exotherms.

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis: Reduces cyclization time from hours to minutes (e.g., 30 min at 150°C in DMF).

  • Enzymatic Amidation: Lipases (e.g., Candida antarctica) enable greener amidation with yields up to 75% .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (Compound 36)

  • Structural Differences: The dihydropyridazine core is retained, but the 1-position substituent is a 4-chloro-3-(trifluoromethyl)phenyl group instead of 3-methylphenyl. The carboxamide nitrogen is linked to a complex quinoline-ether side chain.
  • Properties :
    • Melting Point: 185.7–186.6°C .
    • Synthesis Yield: 48.7% .

1-(3-Methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS 874354-14-0)

  • Structural Differences : Shares the 3-methylphenyl group at the 1-position but incorporates a sulfonyl-piperidine substituent on the carboxamide phenyl ring.
  • Properties :
    • Molecular Weight: 466.6 g/mol .
    • Molecular Formula: C₂₄H₂₆N₄O₄S .
  • Therapeutic Implications : The sulfonyl group may enhance solubility or target sulfotransferase enzymes, though applications are unspecified .

Fluorinated Carboxamides in Other Scaffolds

7-(4-Acetylpiperazin-1-yl)-N-(2,4-dichlorobenzyl)-6-fluoro-1-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

  • Structural Differences: A dihydroquinoline core with a 2-fluorophenyl group and dichlorobenzyl side chain.
  • Biological Relevance : Used as an internal standard in bioavailability studies, suggesting metabolic stability and detectability advantages .

Ortho-Fluorofentanyl Analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)

  • Structural Differences : Piperidine-based opioid analogs with a 2-fluorophenyl group.
  • Therapeutic Implications : Binds μ-opioid receptors; fluorination may delay metabolism or alter receptor interaction kinetics .

Naphthyridine and Biphenyl Derivatives

Goxalapladib (CAS 412950-27-7)

  • Structural Differences : A naphthyridine-acetamide scaffold with trifluoromethyl biphenyl and difluorophenyl groups.
  • Properties :
    • Molecular Weight: 718.80 g/mol .
    • Therapeutic Use: Investigated for atherosclerosis treatment, likely targeting phospholipase A2 .

Comparative Analysis Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Therapeutic Area / Notes Reference
Target Compound Dihydropyridazine 1-(3-methylphenyl), N-(2-fluorophenyl) Not provided Not provided Undisclosed -
Compound 36 Dihydropyridazine 1-(4-chloro-3-(trifluoromethyl)phenyl), quinoline-ether side chain Not provided 185.7–186.6 Kinase inhibition (hypothesized)
CAS 874354-14-0 Dihydropyridazine 1-(3-methylphenyl), 4-(piperidin-sulfonyl)phenyl 466.6 N/A Solubility enhancement?
Ortho-fluorofentanyl analogs Piperidine N-(2-fluorophenyl), phenylethyl ~326–400 (estimated) N/A Opioid receptor agonism
Goxalapladib Naphthyridine-acetamide Trifluoromethyl biphenyl, difluorophenyl, methoxyethyl-piperidine 718.80 N/A Atherosclerosis

Key Findings and Implications

Structural Flexibility : The dihydropyridazine core tolerates diverse substituents (e.g., halogenated aryl, sulfonyl-piperidine), enabling fine-tuning of physicochemical properties .

Fluorine Impact : The 2-fluorophenyl group is recurrent in both carboxamides (target compound) and opioid analogs, suggesting its role in enhancing metabolic stability and binding interactions .

Therapeutic Potential: While the target compound’s applications remain unclear, analogs with similar cores or fluorinated motifs show activity in kinase inhibition, bioavailability enhancement, and cardiovascular disease .

Biological Activity

N-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H20FN3O3
  • Molecular Weight : 381.4 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, structural analogs have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Activity
Compound AGTL-16 (gastric carcinoma)10.5Complete tumor stasis
Compound BMia PaCa-2 (pancreatic cancer)7.8Significant growth inhibition
Compound CHepG2 (liver cancer)12.0Moderate inhibition

These compounds demonstrated favorable pharmacokinetic profiles and were advanced into clinical trials due to their promising in vivo efficacy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, particularly monoamine oxidase (MAO). In vitro studies indicated that derivatives of this compound exhibited selective inhibition of MAO-B with an IC50 value of 1.57 µM, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the chemical structure affect biological activity. Key findings include:

  • Substitution at the 3-position : Enhances enzyme potency.
  • Substitution at the 4-position : Improves aqueous solubility and selectivity for specific kinase targets.

These modifications have been critical in optimizing the pharmacological profile of the compound, leading to enhanced efficacy against various targets .

Case Study 1: Antitumor Efficacy in Xenograft Models

A study conducted on a xenograft model using GTL-16 human gastric carcinoma demonstrated that oral administration of a closely related compound resulted in complete tumor stasis. This finding underscores the potential of these compounds as therapeutic agents in oncology .

Case Study 2: Neuroprotective Effects

In another study assessing neuroprotective properties, derivatives showed significant cytotoxic effects on healthy fibroblast cells at higher concentrations but maintained lower toxicity at therapeutic doses. This suggests a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate intermediate formation, as demonstrated in analogous pyridazine derivatives (e.g., reacting substituted anilines with phenyl chloroformate followed by coupling with a dihydropyridazine precursor). Optimization involves adjusting molar ratios, solvent polarity (e.g., dichloromethane or THF), and temperature (e.g., reflux conditions). Catalysts like triethylamine may enhance yields by neutralizing HCl byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Use ¹H NMR (300–400 MHz) to confirm substituent integration and coupling patterns (e.g., fluorophenyl proton splitting). Mass spectrometry (MS) with [M+H]+ ion detection validates molecular weight. Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm, as shown in studies of structurally related dihydropyridazines .

Q. How can researchers troubleshoot low yields during the final coupling step of the synthesis?

  • Methodological Answer : Low yields often stem from incomplete activation of the carboxylic acid intermediate. Pre-activation with carbonyldiimidazole (CDI) or use of coupling agents like HATU/DIPEA improves electrophilicity. Monitoring reaction progress via TLC (ethyl acetate/hexane) and ensuring anhydrous conditions can mitigate side reactions .

Advanced Research Questions

Q. How do structural modifications at the pyridazine ring (e.g., fluorophenyl vs. methylphenyl substituents) influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Substituent effects on solubility and metabolic stability can be studied via logP measurements (shake-flask method) and cytochrome P450 inhibition assays. For instance, fluorinated aryl groups (as in derivatives) enhance metabolic resistance due to decreased electron density, while methyl groups may improve membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Re-evaluate compound purity via NMR and HPLC, as impurities >5% can skew results. Comparative studies with reference compounds (e.g., ’s derivatives) help isolate structural contributors to activity discrepancies .

Q. How can computational modeling guide the design of analogs with improved target binding affinity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the target protein’s crystal structure (PDB ID). Focus on substituent interactions with hydrophobic pockets or hydrogen-bonding residues. Validate predictions via synthesis and SPR (surface plasmon resonance) binding assays, as applied to related carboxamides in .

Q. What in vivo models are appropriate for evaluating the compound’s efficacy and toxicity profile?

  • Methodological Answer : Use rodent models (e.g., xenograft mice for anticancer studies) with dose-ranging protocols (10–100 mg/kg, oral/IP). Monitor toxicity via serum ALT/AST levels and histopathology. Pharmacokinetic parameters (t₁/₂, Cmax) should be compared to in vitro ADMET predictions to identify metabolic liabilities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data between computational predictions and experimental measurements?

  • Methodological Answer : Computational models (e.g., COSMO-RS) may underestimate hydration effects. Validate experimentally via shake-flask solubility tests in PBS (pH 7.4) and DMSO. Discrepancies often arise from polymorphic forms; characterize crystallinity via XRPD (X-ray powder diffraction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.